molecular formula C8H9N3O B1460680 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 17902-26-0

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Cat. No.: B1460680
CAS No.: 17902-26-0
M. Wt: 163.18 g/mol
InChI Key: XIJVYDRFAKVCOH-UHFFFAOYSA-N
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Description

Molecular Architecture and Tautomerism

The molecular architecture of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is characterized by a fused bicyclic system consisting of a pyrazole ring fused to a pyridine ring at the 3,4-positions. The compound possesses the molecular formula C₈H₉N₃O with a molecular weight of 163.18 grams per mole. The structural framework features methyl substituents at the N1 position of the pyrazole ring and at the C6 position of the pyridine ring, along with a hydroxyl group at the C4 position of the pyridine ring.

The fused ring system creates a planar aromatic structure where the pyrazole and pyridine rings share a common carbon-carbon bond. This structural arrangement allows for extended conjugation across both rings, contributing to the compound's stability and electronic properties. The substitution pattern is particularly significant, as the N1 methyl group prevents tautomeric interconversion between 1H- and 2H-pyrazolo[3,4-b]pyridine forms, effectively locking the structure in the 1H-tautomeric state.

Tautomerism in pyrazolo[3,4-b]pyridine systems represents a critical aspect of their chemical behavior. For unsubstituted compounds, two primary tautomeric forms are possible: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine forms. However, computational studies using AM1 calculations have demonstrated that the 1H-tautomer exhibits significantly greater stability, with an energy difference of approximately 37.03 kilojoules per mole (almost 9 kilocalories per mole) favoring the 1H-form. This substantial energy difference explains why 1H-substituted compounds predominate in chemical databases and synthetic chemistry applications.

The presence of the hydroxyl group at the C4 position introduces additional tautomeric considerations. The compound can exist in equilibrium between the hydroxyl form (4-ol) and the corresponding ketone form (4-one), representing a classic keto-enol tautomerism. Structural evidence from various sources indicates that both forms are reported in chemical databases, with CAS numbers 17902-26-0 corresponding to the hydroxyl form and related entries describing the ketone tautomer. The relative stability of these tautomers depends on environmental factors including solvent polarity, temperature, and hydrogen bonding interactions.

Electronic and Conformational Properties

The electronic properties of this compound are fundamentally influenced by the extended aromatic system created by the fused pyrazole-pyridine framework. The compound exhibits aromatic circulation in both rings due to the specific positioning of double bonds within the heterocyclic system. This aromatic character contributes to the compound's chemical stability and influences its reactivity patterns in various chemical transformations.

The nitrogen atoms within the structure play crucial roles in determining electronic distribution. The N1 position, substituted with a methyl group, acts as an electron-donating center, while the N2 position in the pyrazole ring and the pyridine nitrogen contribute to the overall electronic character of the molecule. The hydroxyl group at C4 introduces additional electronic effects through both inductive and resonance mechanisms, potentially affecting the electron density distribution across the entire molecular framework.

Computational analysis of related pyrazolo[3,4-b]pyridine systems has revealed that the aromatic circulation pattern significantly impacts molecular stability. The 1H-substituted compounds allow for optimal aromatic circulation in both rings, whereas alternative substitution patterns may disrupt this electronic optimization. This electronic arrangement contributes to the preferential formation and stability of 1H-pyrazolo[3,4-b]pyridine derivatives in synthetic applications.

Conformational analysis of the compound reveals a relatively rigid planar structure due to the fused ring system. The planarity is maintained through the aromatic character of both rings and the constraints imposed by the ring fusion. The methyl substituents adopt conformations that minimize steric interactions while maintaining optimal orbital overlap within the aromatic system. The hydroxyl group at C4 can participate in intramolecular hydrogen bonding interactions, potentially influencing the preferred conformational states and contributing to the overall molecular stability.

Physicochemical Profile: Solubility, pKa, and Stability

The physicochemical properties of this compound are characterized by several key parameters that influence its behavior in various chemical and biological environments. The molecular weight of 163.18 grams per mole places the compound within an optimal range for pharmaceutical applications, while the presence of both hydrophilic and lipophilic structural elements contributes to its overall physicochemical profile.

The compound's solubility characteristics are influenced by the presence of the hydroxyl group at C4, which enhances hydrogen-bonding capacity and increases solubility in polar solvents. The polar surface area and hydrogen bonding potential of the molecule contribute to its interaction with aqueous environments, while the aromatic ring system provides sufficient lipophilicity for membrane permeation. The balance between these properties is crucial for determining the compound's bioavailability and distribution characteristics in biological systems.

Property Value Reference
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Polar Surface Area Variable depending on tautomeric form

The stability profile of this compound is influenced by several structural factors. The aromatic character of the fused ring system contributes to chemical stability under normal storage and handling conditions. The compound exhibits resistance to hydrolysis due to the stable aromatic framework, although the hydroxyl group may be susceptible to oxidation under certain conditions. The methyl substituents provide additional steric protection and contribute to the overall stability of the molecule.

The acid-base properties of the compound are determined by the presence of multiple nitrogen atoms and the hydroxyl group. The pyridine nitrogen can act as a weak base, while the hydroxyl group can function as a weak acid. The compound's behavior in different pH environments is crucial for understanding its stability and reactivity in various applications. The tautomeric equilibrium between the hydroxyl and ketone forms may shift depending on pH conditions, with implications for the compound's chemical behavior and biological activity.

Thermal stability analysis indicates that the compound maintains structural integrity under moderate heating conditions, consistent with the stable aromatic framework. However, extended exposure to high temperatures may lead to decomposition or unwanted chemical transformations. The compound's stability profile makes it suitable for various synthetic applications and pharmaceutical formulations, provided appropriate storage and handling conditions are maintained.

Properties

IUPAC Name

1,6-dimethyl-7H-pyrazolo[3,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-3-7(12)6-4-9-11(2)8(6)10-5/h3-4H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJVYDRFAKVCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)N(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939168
Record name 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17902-26-0
Record name NSC76125
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, with the CAS number 17902-26-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C8H9N3O
  • Molecular Weight : 163.18 g/mol
  • IUPAC Name : 1,6-dimethyl-7H-pyrazolo[3,4-b]pyridin-4-one
  • CAS Number : 17902-26-0

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. Key areas of interest include:

  • Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this scaffold have shown antiproliferative activity in the low micromolar range (0.75–4.15 μM), selectively targeting tumor cells while sparing normal cells .
  • Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms including:
    • Induction of apoptosis in cancer cells.
    • Inhibition of tubulin polymerization and protein kinase signaling pathways.
    • Angiogenesis inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Research has identified several key substituents that enhance its anticancer properties:

Substituent PositionEffect on Activity
Position 5Increased potency against cancer cell lines
Position 7Enhanced selectivity for tumor cells
Alkylaminoethyl groupPotent antiproliferative effects

Case Study 1: Antiproliferative Effects

A study evaluated the cytotoxic potential of various pyrazolo[3,4-b]pyridine derivatives against human breast cancer cell lines. The most effective compounds were found to inhibit tumor growth significantly in vivo without systemic toxicity .

Case Study 2: Antiviral Properties

Research has indicated that pyrazolo[3,4-b]pyridine derivatives also possess antiviral properties. They have been shown to inhibit key enzymes involved in viral replication, suggesting potential applications in treating viral infections .

Scientific Research Applications

Anticancer Applications

The compound has shown significant promise in cancer research. Its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A notable study assessed the cytotoxic potential of several pyrazolo[3,4-b]pyridine derivatives against human breast cancer cell lines. The most effective compounds demonstrated significant tumor growth inhibition in vivo without systemic toxicity.

Antiviral Properties

Research has highlighted the antiviral potential of pyrazolo[3,4-b]pyridine derivatives. These compounds have been shown to inhibit key enzymes involved in viral replication.

Anti-inflammatory Applications

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol has also been explored for its anti-inflammatory properties. Its structural features allow it to modulate inflammatory pathways effectively.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key findings include:

Substituent PositionEffect on Activity
Position 5Increased potency against cancer cell lines
Position 7Enhanced selectivity for tumor cells
Alkylaminoethyl groupPotent antiproliferative effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with substituent variations significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol -OH (C4), -CH₃ (C1, C6) 179.18 TLR7/8 antagonism; hydrogen-bond donor capacity
4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine -Cl (C4), -CH₃ (C1, C6) 197.65 Electrophilic reactivity; potential precursor for nucleophilic substitution
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine -NH₂ (C3), -CH₃ (C4, C6) 176.21 Amine-directed reactivity (e.g., Schiff base formation)
N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide -Ph (C1, C6), -CONHNHCOCH₃ (C4) 399.45 Antimicrobial activity; hydrazide functionality
Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate -Cl (C4), -COOEt (C5), -CH₃ (C1, C6) 269.69 Lipophilic ester group; synthetic intermediate

Key Comparative Insights

Substituent Effects on Reactivity and Solubility

  • Hydroxyl Group (Target Compound) : Enhances aqueous solubility and hydrogen-bonding interactions, critical for TLR7/8 binding in MHV370 .
  • Chloro Group : Increases electrophilicity at C4, enabling nucleophilic substitution reactions (e.g., Suzuki couplings).
  • Amine Group : Facilitates Schiff base formation, as seen in reactions with aldehydes to generate antimicrobial agents.

The carbohydrazide derivative () exhibits antimicrobial properties, highlighting the role of the hydrazide moiety in targeting bacterial enzymes.

Synthetic Methodologies

  • Target Compound : Synthesized via deprotection of tert-butyl carbamate intermediates under acidic conditions (HCl/dioxane).
  • Amine Derivative () : Formed via hydrazine hydrate reflux with 2-chloropyridine, followed by crystallization.
  • Ester Derivative () : Incorporates ethyl ester groups via nucleophilic acyl substitution, enhancing lipophilicity.

Physicochemical Data Comparison

Property 1,6-Dimethyl-4-ol Derivative 4-Chloro Derivative 3-Amine Derivative Carbohydrazide Derivative
Melting Point (°C) Not reported Not reported 280–282 245–247
1H NMR (Aromatic Signals) δ 8.51 (s, 1H), 6.88 (s, 1H) Not reported δ 6.8 (s, 1H) δ 7.3–7.6 (m, aromatic)
MS (M + H⁺) 420.3 (as part of MHV370) Not reported 250 250

Preparation Methods

General Synthetic Strategies for Pyrazolo[3,4-b]pyridines

Two primary synthetic routes are used for preparing pyrazolo[3,4-b]pyridines:

The first strategy is most relevant for synthesizing 1,6-dimethyl derivatives, where 3-aminopyrazole or its derivatives serve as the nucleophilic starting material reacting with biselectrophilic compounds to build the pyridine ring fused to the pyrazole.

Pyridine Formation on Pre-existing Pyrazole Ring

This method involves the reaction of 3-aminopyrazole derivatives with 1,3-biselectrophiles such as dicarbonyl compounds or 2-pyrone derivatives. The reaction mechanism typically proceeds via:

  • Nucleophilic attack by the amino group or the β-position sp^2 carbon of the pyrazole on one carbonyl of the biselectrophile
  • Followed by intramolecular cyclization and dehydration to form the pyrazolo[3,4-b]pyridine core

The exact order of nucleophilic attacks can vary depending on the electrophile, but the formation of a six-membered ring fused to the pyrazole is consistent.

Specific Synthesis via Condensation with 2-Pyrone Derivatives

A detailed preparation route involves condensation of 3-amino-1-phenylpyrazolin-5-one with 2-pyrone derivatives under reflux conditions. This method yields pyrazolo[3,4-b]pyridin-3-ones and related compounds, which can be further alkylated to introduce methyl groups at desired positions.

Key Experimental Details:

  • Reaction of 3-amino-1-phenylpyrazolin-5-one with 4-hydroxy-6-methylpyran-2-one in butanol at reflux for three days
  • Isolation of products by silica gel chromatography
  • Confirmation of structures by IR, ^1H NMR, ^13C NMR, and Mass Spectrometry

Yields and Solvent Effects:

Entry Solvent Yield of Pyrazolopyridinone (%)
1 Methanol (MeOH) 11
2 Ethanol (EtOH) 18
3 Butanol (BuOH) 49

Butanol, with the highest boiling point among tested alcohols, provides the best yield due to higher reaction temperature facilitating cyclization.

Alkylation to Achieve 1,6-Dimethyl Substitution

After forming the pyrazolo[3,4-b]pyridin-4-ol core, selective alkylation is performed to introduce methyl groups at the N1 and C6 positions:

  • Alkylation of pyrazolo[3,4-b]pyridin-3-ones with iodomethane in the presence of bases such as triethylamine or potassium carbonate
  • Potassium carbonate improves yield (~47%) compared to triethylamine
  • Side products from O-methylation and tautomerization can occur (~21% yield)
  • Use of sodium hydride and alkyl halides (e.g., allyl or propargyl bromide) in THF at reflux also achieves alkylation at N1 with moderate to good yields

This step is critical to obtaining the 1,6-dimethyl substitution pattern characteristic of the target compound.

Summary Table of Preparation Steps

Step Reactants Conditions Product Yield (%) Notes
1 3-Amino-1-phenylpyrazolin-5-one + 4-hydroxy-6-methylpyran-2-one Reflux in BuOH, 3 days Pyrazolo[3,4-b]pyridin-3-one derivatives Up to 49 Cyclization via nucleophilic attack and dehydration
2 Pyrazolo[3,4-b]pyridin-3-one + Iodomethane + Base (K2CO3) Room temp or reflux N1-methylated pyrazolopyridinone ~47 Partial O-methylation side product possible
3 Pyrazolo[3,4-b]pyridin-3-one + Alkyl bromides + NaH Reflux in THF N1-alkylated derivatives Moderate to good Allyl or propargyl groups introduced

Mechanistic Insights

The condensation mechanism involves the ambivalent electrophilic nature of 2-pyrone derivatives, which can open to form keto-enol tautomers that facilitate nucleophilic attack at multiple electrophilic centers. This leads to intermediates that cyclize to form the fused pyrazolo[3,4-b]pyridine ring system after dehydration.

Additional Notes on Synthetic Variations

  • Alternative methods include using 2-chloro-nicotinonitrile with hydrazines under catalytic conditions (e.g., copper iodide with o-phenanthroline) to obtain aminopyrazolopyridines, which can be further functionalized.
  • The choice of solvent and temperature critically influences yield and selectivity.
  • Alkylation conditions must be optimized to minimize side reactions such as O-alkylation and tautomerization.

Q & A

Q. How can researchers differentiate between on-target (TLR7/8) and off-target effects in cellular assays?

  • Use TLR7/8 knockout cell lines or selective inhibitors (e.g., CU-CPT9a) as controls. Dose-response curves (EC₅₀) should align with reported values (e.g., IC₅₀ < 100 nM for TLR7 inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Reactant of Route 2
Reactant of Route 2
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

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